molecular formula C7H6N4 B1312107 2-ethyl-1H-imidazole-4,5-dicarbonitrile CAS No. 57610-38-5

2-ethyl-1H-imidazole-4,5-dicarbonitrile

Cat. No. B1312107
CAS RN: 57610-38-5
M. Wt: 146.15 g/mol
InChI Key: JBGUQPNUGTYMCR-UHFFFAOYSA-N
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Description

2-ethyl-1H-imidazole-4,5-dicarbonitrile is a compound with the molecular formula C7H6N4 . It has a molecular weight of 146.15 .


Synthesis Analysis

The synthesis of 2-ethyl-1H-imidazole-4,5-dicarbonitrile involves several steps . The exact methods and conditions for the synthesis are not available in the search results.


Molecular Structure Analysis

The molecular structure of 2-ethyl-1H-imidazole-4,5-dicarbonitrile is characterized by an imidazole ring, which is an aromatic five-member ring with two nitrogen atoms at positions 1 and 3, and three carbon atoms .


Chemical Reactions Analysis

The specific chemical reactions involving 2-ethyl-1H-imidazole-4,5-dicarbonitrile are not detailed in the search results .


Physical And Chemical Properties Analysis

2-ethyl-1H-imidazole-4,5-dicarbonitrile is a solid substance . It has a melting point of 172-175°C . The compound has a density of 1.27g/cm3 and a boiling point of 499.2°C at 760 mmHg . Its flash point is 155.5°C .

Scientific Research Applications

Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . They are key components to functional molecules that are used in a variety of everyday applications . Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .

This is due to the preponderance of applications to which this important heterocycle is being deployed, such as the traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications , functional materials , and catalysis .

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H312, and H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

Future Directions

The future directions for the use and study of 2-ethyl-1H-imidazole-4,5-dicarbonitrile are not specified in the search results .

properties

IUPAC Name

2-ethyl-1H-imidazole-4,5-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4/c1-2-7-10-5(3-8)6(4-9)11-7/h2H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBGUQPNUGTYMCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=C(N1)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40413973
Record name 2-ethyl-1H-imidazole-4,5-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40413973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>21.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818741
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-ethyl-1H-imidazole-4,5-dicarbonitrile

CAS RN

57610-38-5
Record name 2-ethyl-1H-imidazole-4,5-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40413973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Following a procedure similar to that described in Preparation 1, but using 53.3 g of diaminomaleonitrile and 91.3 g of triethyl orthopropionate, 59.5 g of the title compound were obtained as crystals, melting at 179°-181° C.
Quantity
53.3 g
Type
reactant
Reaction Step One
Quantity
91.3 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
2
Citations
A Al-Azmi, M Vinodh - Kuwait Journal of Science, 2021 - journalskuwait.org
Abstract Cyclisation of 5-amino-1-(4-nitrophenyl)-1H-1, 2, 3-triazole-4-carbimidoyl cyanide and 3-amino-3-((Z)-2-cyano-2-phenylvinylamino) maleonitrile using either triethyl …
Number of citations: 1 journalskuwait.org
A Al‐Azmi, P George… - Journal of heterocyclic …, 2007 - Wiley Online Library
Several novel analogues of Losartan 2 were synthesized as potential non‐peptide angiotensin (II) receptor antagonists. In these non‐peptide analogues, the tetrazole and the …
Number of citations: 23 onlinelibrary.wiley.com

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